3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by a pyridazine core with specific substitutions. The compound features a furan-2-carbonyl piperazine moiety and a 3,4,5-trimethyl-1H-pyrazole group. Its unique structure suggests potential applications in medicinal chemistry and materials science due to its biological activity and electronic properties.
The compound is cataloged under the Chemical Abstracts Service number 1020502-58-2 and is available from various chemical suppliers, including Benchchem. It has been studied for its potential as a pharmaceutical scaffold and for its interactions with biological systems.
This compound belongs to the class of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. The presence of piperazine and pyrazole groups further enhances its pharmacological potential.
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves several key steps:
In industrial settings, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance reaction efficiency and scalability.
The molecular structure of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can be described by its IUPAC name and InChI representation:
Property | Value |
---|---|
IUPAC Name | furan-2-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Molecular Formula | C19H22N6O2 |
InChI | InChI=1S/C19H22N6O2/c1-13-14(2)22-25(15(13)3)18-7-6-17(20-21-18)23-8-10-24(11-9-23)19(26)16-5-4-12-27-16/h4-7,12H,8-11H2,1-3H3 |
This data indicates a complex structure with multiple functional groups that contribute to its chemical behavior.
The compound can undergo various chemical reactions typical of heterocyclic compounds:
These reactions can be facilitated by different reagents or catalysts to improve yields or selectivity .
The mechanism of action for compounds like 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves interaction with specific biological targets such as enzymes or receptors in the central nervous system. Its structural features may allow it to modulate various signaling pathways or biochemical processes relevant to disease states.
The compound's physical properties include:
Property | Value |
---|---|
Molecular Weight | 378.42 g/mol |
Appearance | Typically solid (specific appearance may vary based on purity) |
Chemical properties are influenced by the presence of functional groups such as the piperazine ring and the pyrazole moiety. These groups can affect solubility, reactivity, and interaction with biological systems.
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has several potential applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1